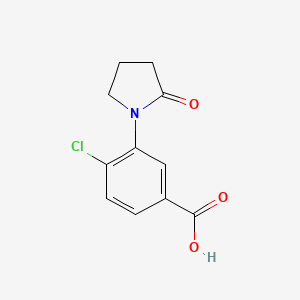![molecular formula C9H8ClNS B1608923 3-[(4-chlorophenyl)thio]propanenitrile CAS No. 5307-86-8](/img/structure/B1608923.png)
3-[(4-chlorophenyl)thio]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]propanenitrile is an organic compound with the molecular formula C9H8ClNS and a molecular weight of 197.68 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a propanenitrile moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)thio]propanenitrile typically involves the reaction of 4-chlorothiophenol with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the electrophilic carbon of acrylonitrile, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-chlorophenyl)thio]propanenitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)thio]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be related to interference with cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-bromophenyl)thio]propanenitrile
- 3-[(4-methylphenyl)thio]propanenitrile
- 3-[(4-fluorophenyl)thio]propanenitrile
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)thio]propanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents .
Eigenschaften
CAS-Nummer |
5307-86-8 |
|---|---|
Molekularformel |
C9H8ClNS |
Molekulargewicht |
197.69 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H8ClNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 |
InChI-Schlüssel |
SECQTJKHIJFJCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SCCC#N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1SCCC#N)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

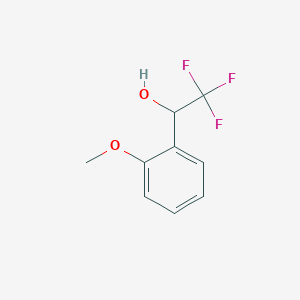

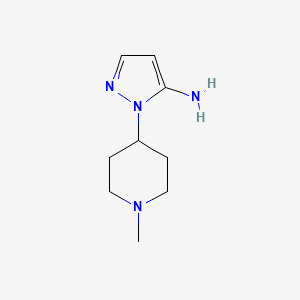
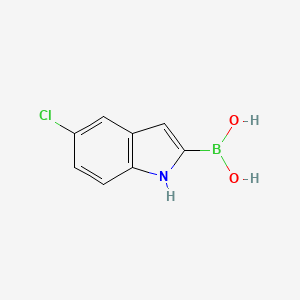


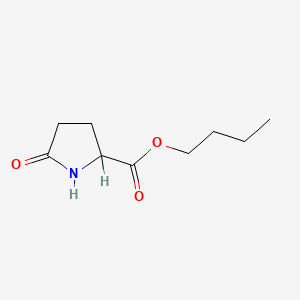
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1608852.png)
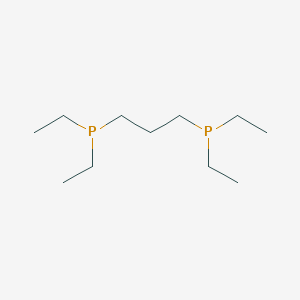
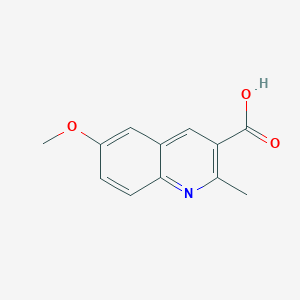
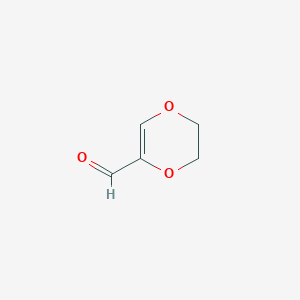
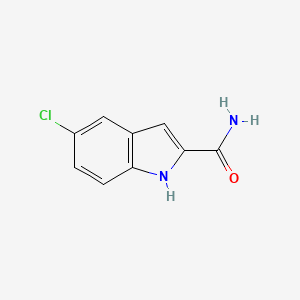
![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)
